PF-1355

Catalog No.
S539161
CAS No.
1435467-38-1
M.F
C14H15N3O4S
M. Wt
321.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-1355

CAS Number

1435467-38-1

Product Name

PF-1355

IUPAC Name

2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

InChI

InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22)

InChI Key

LJBUZOGABRDGBR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N

Solubility

Soluble in DMSO

Synonyms

PF-06281355; PF 06281355; PF06281355; PF-1355; PF 1355; PF1355.

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N

Description

The exact mass of the compound 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide is 321.0783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Biological Imaging

PF-1355, also known as PF-06281355, is a novel compound classified as a myeloperoxidase inhibitor. Myeloperoxidase is an enzyme predominantly found in neutrophils that plays a critical role in the immune response by producing reactive oxygen species. PF-1355 is designed to inhibit the enzymatic activity of myeloperoxidase, thereby reducing oxidative stress and inflammation associated with various cardiovascular and inflammatory diseases. Its chemical structure is represented as 2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl]acetamide, and it has shown promising results in preclinical studies for its therapeutic potential in myocardial infarction and other conditions influenced by neutrophil activity .

PF-06281355 acts as a selective inhibitor of myeloperoxidase (MPO) []. MPO is an enzyme produced by white blood cells and is involved in the generation of reactive oxygen species (ROS) during inflammation. By inhibiting MPO, PF-06281355 potentially reduces ROS production and may dampen excessive inflammatory responses []. The exact mechanism of inhibition is likely under investigation, but it may involve binding to the enzyme's active site and preventing its interaction with substrates.

  • Potential skin and eye irritation due to the presence of amide and thione groups.
  • Possible genotoxicity due to the aromatic ring structure needs to be investigated.

PF-1355 functions through a mechanism-based inhibition of myeloperoxidase. The compound interacts with the heme group of the enzyme, leading to irreversible inhibition. This reaction is characterized by time-dependent inhibition, indicating that the binding of PF-1355 to myeloperoxidase alters the enzyme's conformation and activity irreversibly . In vitro studies have demonstrated that PF-1355 effectively inhibits both human and mouse myeloperoxidase, with half-maximal inhibitory concentrations reported at 0.56 μmol/l for human myeloperoxidase and similar efficacy observed in mouse models .

PF-1355 exhibits significant biological activity in reducing inflammation and improving cardiac function. In mouse models of myocardial infarction, oral administration of PF-1355 has been shown to decrease elevated myeloperoxidase activity, reduce neutrophil recruitment, and attenuate vascular edema. These effects contribute to improved ejection fraction and reduced left ventricular mass following myocardial injury . Additionally, studies have suggested that PF-1355 may also play a role in mitigating chemotherapy-induced peripheral neuropathy by targeting neutrophil extracellular traps, which are implicated in microcirculation disturbances during chemotherapy treatment .

The synthesis of PF-1355 involves multiple steps starting from readily available precursors. The process typically includes the formation of the thioxo-dihydropyrimidine core structure followed by functionalization to introduce the dimethoxyphenyl group. Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve high yields and purity of the final product. Detailed synthetic routes have been documented in pharmaceutical chemistry literature, emphasizing the importance of careful control over reaction parameters to ensure successful synthesis .

PF-1355 has potential applications primarily in cardiovascular disease management due to its ability to inhibit myeloperoxidase activity. By reducing oxidative stress and inflammation, it may help improve outcomes in conditions such as myocardial infarction and ischemia-reperfusion injury. Additionally, its role in modulating neutrophil function suggests potential applications in treating inflammatory diseases and conditions associated with excessive neutrophil activation, including autoimmune disorders and certain cancer types .

Interaction studies involving PF-1355 have focused on its effects on various biological systems influenced by myeloperoxidase activity. Research indicates that PF-1355 can significantly lower levels of circulating cytokines associated with inflammation and reduce the formation of neutrophil extracellular traps during inflammatory responses. These interactions highlight its potential as a therapeutic agent not only for cardiovascular diseases but also for conditions characterized by chronic inflammation .

Several compounds share structural or functional similarities with PF-1355, particularly those targeting myeloperoxidase or related inflammatory pathways:

Compound NameMechanism of ActionUnique Features
Cl-amidineMyeloperoxidase inhibitorReversible inhibition; used in various models
AZD5904Myeloperoxidase inhibitorSelective for human myeloperoxidase
PF-06282999Irreversible myeloperoxidase inhibitorDerived from similar synthetic pathways
CS-6096Myeloperoxidase inhibitorFocused on anti-inflammatory effects

PF-1355 stands out due to its specific mechanism-based inhibition of myeloperoxidase that leads to irreversible enzyme modification, which may result in prolonged therapeutic effects compared to reversible inhibitors like Cl-amidine . Its unique chemical structure also provides distinct pharmacokinetic properties that enhance its bioavailability and efficacy in preclinical models.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

321.07832714 g/mol

Monoisotopic Mass

321.07832714 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zheng W, Warner R, Ruggeri R, Su C, Cortes C, Skoura A, Ward J, Ahn K,

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